molecular formula C5H4N4S B15142506 6-Mercaptopurine-13C2,15N (major)

6-Mercaptopurine-13C2,15N (major)

Cat. No.: B15142506
M. Wt: 155.16 g/mol
InChI Key: GLVAUDGFNGKCSF-JDKPDMQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

6-Mercaptopurine-13C2,15N undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Mercaptopurine-13C2,15N has a wide range of scientific research applications:

Mechanism of Action

6-Mercaptopurine-13C2,15N exerts its effects by interfering with nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). This conversion inhibits purine metabolism, leading to the disruption of DNA and RNA synthesis, which is crucial for the proliferation of cancer cells . The molecular targets and pathways involved include the inhibition of purine biosynthesis and the incorporation of false metabolites into nucleic acids .

Comparison with Similar Compounds

6-Mercaptopurine-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic profiles.

Properties

Molecular Formula

C5H4N4S

Molecular Weight

155.16 g/mol

IUPAC Name

3,7-dihydropurine-6-thione

InChI

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1

InChI Key

GLVAUDGFNGKCSF-JDKPDMQJSA-N

Isomeric SMILES

C1=NC(=S)C2=[13C](N1)N=[13CH][15NH]2

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2

Origin of Product

United States

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